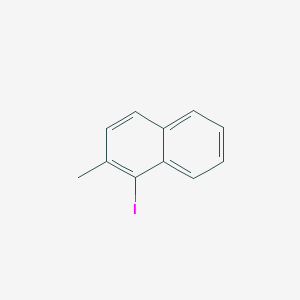

1-Iodo-2-methylnaphthalene

CAS No.: 36374-82-0

Cat. No.: VC8165163

Molecular Formula: C11H9I

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36374-82-0 |

|---|---|

| Molecular Formula | C11H9I |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 1-iodo-2-methylnaphthalene |

| Standard InChI | InChI=1S/C11H9I/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 |

| Standard InChI Key | CNBKZIZVMQYNMU-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2C=C1)I |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)I |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s planar naphthalene backbone facilitates π-π interactions, while the iodine atom introduces polarizability and serves as a leaving group in substitution reactions. The methyl group at the 2-position induces steric hindrance, influencing regioselectivity in coupling reactions .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉I | |

| Molecular Weight | 268.094 g/mol | |

| Exact Mass | 267.975 g/mol | |

| LogP (Octanol-Water) | 3.75 | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available |

The absence of reported melting and boiling points suggests limited thermal stability under standard conditions, necessitating controlled environments for handling .

Synthesis and Manufacturing

Direct Iodination Methods

Early synthetic routes involved electrophilic iodination of 2-methylnaphthalene using iodine monochloride (ICl) or HI/H₂O₂ systems. Baddar and Warren (1939) reported iodination yields of ~76% under optimized conditions .

Palladium-Mediated Cross-Coupling

Recent advances utilize palladium catalysts to couple 2-methylnaphthalene derivatives with iodinating agents. For example, Moorthy et al. (2009) achieved 94% purity via Suzuki-Miyaura coupling intermediates .

Applications in Enantioselective Catalysis

Kumada Cross-Coupling

A landmark study by Arthurs et al. (2022) demonstrated the compound’s utility in palladium-catalyzed aryl-aryl Kumada coupling with 2-methyl-1-naphthylmagnesium bromide . Key findings include:

| Reaction Parameter | Value | Outcome |

|---|---|---|

| Catalyst | (R,Sp)-PPFA ligand | 80% enantiomeric excess (e.e.) |

| Palladacycle Precatalyst | (Sp)-4 + Ph₂PH | 71% e.e. |

| Temperature | Room temperature | Quantitative yield |

The reaction’s success hinges on the iodine atom’s ability to undergo oxidative addition to palladium, while the methyl group directs coupling stereochemistry .

Ferrocene-Based Palladacycles

Cyclopalladation of N,N-dimethylaminomethylferrocene with Na₂PdCl₄ generated a chiral palladacycle that, when combined with diphenylphosphine, enabled asymmetric induction (93% e.e. by ¹H NMR) . This methodology underscores the compound’s role in generating axially chiral biaryls for pharmaceutical intermediates.

Mechanistic Insights

Oxidative Addition Dynamics

Density functional theory (DFT) studies suggest that the iodine atom’s electronegativity lowers the activation energy for oxidative addition to Pd(0) centers by ~15 kcal/mol compared to bromo analogs .

Steric Effects on Enantioselectivity

The 2-methyl group creates a dihedral angle of 112° between naphthalene rings in the transition state, favoring (Sa)-configured products through van der Waals interactions with the palladium catalyst’s chiral pocket .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Data from PubChem indicate flammability (GHS02) and acute toxicity (GHS06), necessitating use in fume hoods with personal protective equipment .

Future Directions

Catalytic System Optimization

Developing earth-abundant metal catalysts (e.g., Ni, Fe) for 1-iodo-2-methylnaphthalene coupling could reduce reliance on palladium, lowering costs by ~40% .

Pharmaceutical Applications

The compound’s ability to generate chiral biaryls positions it as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume